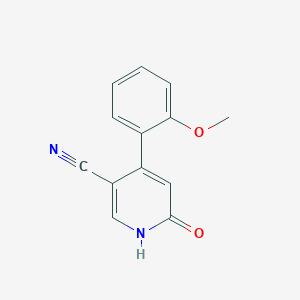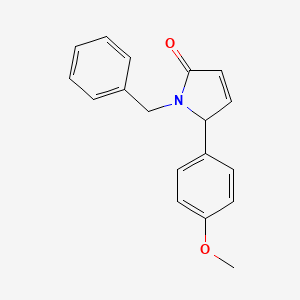
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolidinone family This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, such as alcohols or amines, depending on the reducing conditions.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include lithium tri-tert-butoxyaluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one: This compound has a similar structure but differs in the substitution pattern and functional groups.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Another related compound with different heterocyclic core and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
824935-55-9 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-benzyl-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO2/c1-21-16-9-7-15(8-10-16)17-11-12-18(20)19(17)13-14-5-3-2-4-6-14/h2-12,17H,13H2,1H3 |
Clé InChI |
VXEQWRDLLWQENE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C=CC(=O)N2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


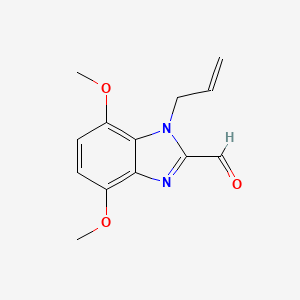
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

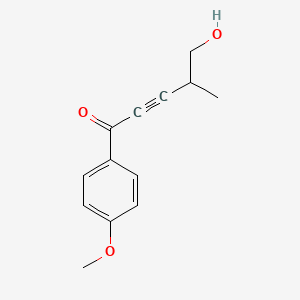
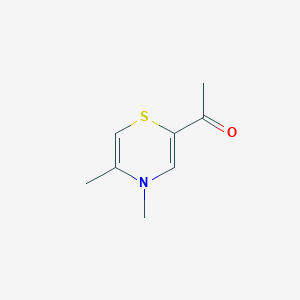
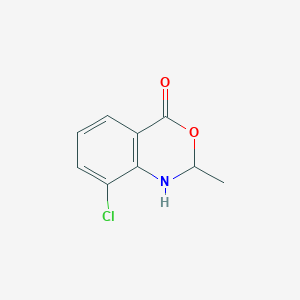
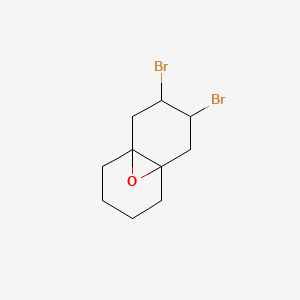
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)


